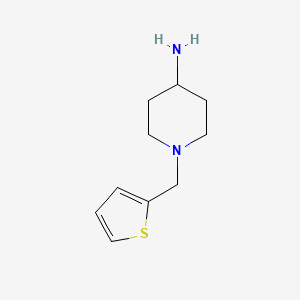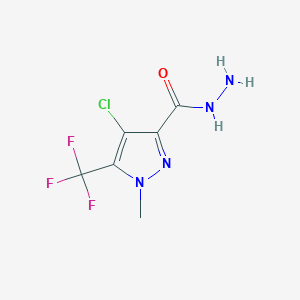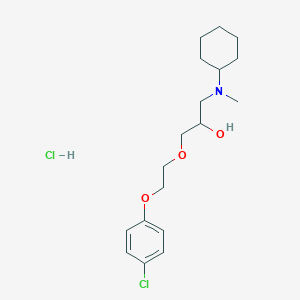
Clorhidrato de 1-(2-(4-clorofenoxi)etoxi)-3-(ciclohexil(metil)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H29Cl2NO3 and its molecular weight is 378.33. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Bloqueo Beta-Adrenérgico: Este compuesto actúa como un antagonista del receptor beta-adrenérgico. Se puede utilizar para controlar la hipertensión, las arritmias y la insuficiencia cardíaca al bloquear los efectos de la adrenalina y la noradrenalina en el tejido cardíaco .
- Vasodilatación: Los efectos vasodilatadores del compuesto pueden contribuir a la reducción de la presión arterial. Investigar su mecanismo de acción y eficacia en pacientes hipertensos es esencial .
- Profilaxis de la Migraña: Algunos estudios sugieren que este compuesto podría ser efectivo para prevenir las migrañas al modular la liberación de neurotransmisores y el tono vascular .
- Manejo del Glaucoma: La capacidad del compuesto para reducir la presión intraocular puede ser beneficiosa en el tratamiento del glaucoma. Los investigadores estudian su seguridad y eficacia .
- Asma y EPOC: Como un betabloqueante, podría ayudar a prevenir la broncoconstricción en pacientes con asma o enfermedad pulmonar obstructiva crónica (EPOC). Sin embargo, es necesaria una evaluación cautelosa debido a los posibles efectos adversos sobre la función de las vías respiratorias .
- Inmunomodulación: Los investigadores exploran su impacto en las respuestas inmunitarias, incluidos los posibles efectos antiinflamatorios. Esto podría tener implicaciones en enfermedades autoinmunes o inflamación crónica .
Investigación Cardiovascular
Propiedades Antihipertensivas
Aplicaciones Neurológicas
Oftalmología
Prevención del Broncoespasmo
Potencial Antiinflamatorio
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-20(16-5-3-2-4-6-16)13-17(21)14-22-11-12-23-18-9-7-15(19)8-10-18;/h7-10,16-17,21H,2-6,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVINTXYIWLMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCOC1=CC=C(C=C1)Cl)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
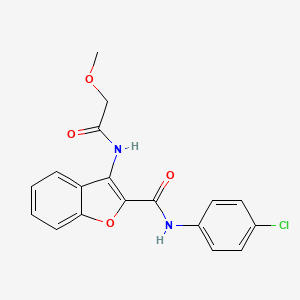
![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)


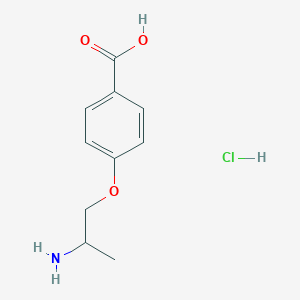
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
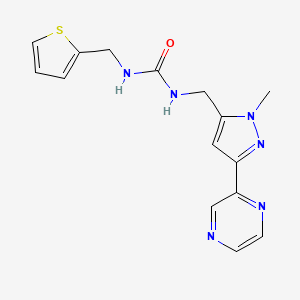
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
